molecular formula C8H7BrO2 B015216 2-Bromo-2'-hydroxyacetophenone CAS No. 2491-36-3

2-Bromo-2'-hydroxyacetophenone

Cat. No. B015216
CAS RN: 2491-36-3
M. Wt: 215.04 g/mol
InChI Key: SGPKEYSZPHMVNI-UHFFFAOYSA-N
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Description

2-Bromo-2-hydroxyacetophenone, also known as bromohydrin, is an organic compound used as a reagent in organic synthesis. It is a versatile reagent that can be used for a variety of purposes in the lab, and has been used in the synthesis of a wide range of compounds. The compound is a colorless liquid with a mild odor, and is soluble in water and most organic solvents.

Scientific Research Applications

  • Antioxidant Effects : A study by Han (2018) in the Journal of Biology and Life Science revealed that 2-bromo-4'-nitroacetophenone exhibits antioxidant effects, dependent on the insulin pathway, and extends the lifespan of C. elegans (Run-Xia Han, 2018).

  • Catalysis and Synthesis : Research by Hunter et al. (2017) in Tetrahedron Letters demonstrated the iridium-catalyzed alkylation of 2′-hydroxyacetophenone with alcohols, leading to C-alkylated products with further applications in pharmaceuticals and nutraceuticals (J. Hunter et al., 2017).

  • Synthesis of Bromoflavones : Pajtás et al. (2015) in the journal Synthesis reported the synthesis of 8-bromoflavone from 2-bromophenol, with potential applications in pharmaceuticals and nutraceuticals (Dávid Pajtás, T. Patonay, K. Kónya, 2015).

  • Biomedical and Pharmaceutical Applications : A study by Riaz et al. (2004) in the European Polymer Journal found that the new 5-vinyl-2-hydroxyacetophenone monomer can be polymerized with styrene and forms binuclear complexes with Cu2+, indicating potential biomedical and pharmaceutical applications (M. Riaz et al., 2004).

  • Biotransformation by Marine Fungus : Rocha et al. (2010) in Marine Biotechnology explored the biotransformation of bromoacetophenone derivatives by the marine fungus Aspergillus sydowii Ce19, producing various products without halohydrin formation (L. C. Rocha et al., 2010).

  • Spectrophotometric Detection in Chromatography : Ingalls et al. (1984) in the Journal of Chromatography reported the use of 4'-bromophenacyl trifluoromethanesulfonate ester, derived from bromoacetophenone, as a stable method for derivatizing carboxylic acids for spectrophotometric detection in high-performance liquid chromatography (S. Ingalls et al., 1984).

  • Synthesis of Aminoacetophenones : Chun (2013) described a novel synthesis of 4-aminoacetophenone from 4-hydroxyacetophenone and 2-bromo-2-methylpropanamide, underlining its significance in chemical synthesis (H. Chun, 2013).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and it may be harmful if swallowed . It’s recommended to use personal protective equipment, avoid breathing its dust/fume/gas/mist/vapors/spray, and ensure adequate ventilation when handling this compound .

Future Directions

While specific future directions for 2-Bromo-2’-hydroxyacetophenone are not detailed in the available resources, the market for brominated compounds was growing at a steady rate and with the rising adoption of strategies by key players, the market is expected to rise over the projected horizon .

properties

IUPAC Name

2-bromo-1-(2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPKEYSZPHMVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179618
Record name 2-Hydroxyphenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2491-36-3
Record name 2-Bromo-1-(2-hydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2491-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyphenacyl bromide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyphenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-2'-hydroxyacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known toxicological effects of 2-Bromo-2'-hydroxyacetophenone?

A1: Research indicates that this compound can cause severe ocular irritation. A study found that the compound caused conjunctival injection, chemosis, iridal injection, corneal opacification, and a reddish discharge in rabbits. [] The severity of these effects led to the euthanization of the test subjects. [] This highlights the need for careful handling and appropriate safety measures when working with this compound.

Q2: Are there any studies on the long-term effects of this compound?

A3: The provided research papers primarily focus on acute toxicological evaluation. [, ] Information regarding long-term effects or chronic exposure is not available within these sources. Further research is needed to fully understand the potential long-term impact of this compound.

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